![molecular formula C10H10O2 B1600399 1(3H)-Isobenzofuranone, 3-ethyl- CAS No. 17475-41-1](/img/structure/B1600399.png)
1(3H)-Isobenzofuranone, 3-ethyl-
Overview
Description
1(3H)-Isobenzofuranone, 3-ethyl- is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1(3H)-Isobenzofuranone, 3-ethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1(3H)-Isobenzofuranone, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1(3H)-Isobenzofuranone, 3-ethyl-, a chemical compound with the molecular formula C10H10O2 and a molecular weight of approximately 162.18 g/mol, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's synthesis, biological evaluation, and relevant research findings.
Synthesis and Structure
The synthesis of 1(3H)-Isobenzofuranone, 3-ethyl- involves several chemical reactions that yield derivatives with varying biological properties. The compound features a lactone structure, which is significant for its reactivity and interaction with biological systems.
Antidepressant Properties
Recent studies have highlighted the antidepressant potential of isobenzofuranone derivatives. A notable investigation synthesized a series of isobenzofuran-1(3H)-one derivatives and evaluated their serotonin reuptake inhibition. Among these, compound 10a exhibited significant antidepressant effects in chronic restraint stress (CRS) models in mice. It was found to enhance levels of neurotransmitters such as serotonin (5-HT) in the cortex and improve synaptic plasticity markers like BDNF and TrkB in the hippocampus .
Key Findings:
- Compound 10a showed superior serotonin reuptake inhibition.
- It significantly improved CRS-induced depression-like behaviors.
- Enhanced expression of synaptic-associated proteins was observed.
Neuroprotective Effects
The neuroprotective effects of isobenzofuranone derivatives have been explored through various in vivo studies. The ability of these compounds to recover hippocampal neuron damage indicates their potential as therapeutic agents for neurodegenerative conditions.
Research Data Table
Compound | Activity Type | Model Used | Key Findings |
---|---|---|---|
Compound 10a | Antidepressant | CRS-induced mice | Increased 5-HT levels; improved BDNF expression |
Other Derivatives | Serotonin Reuptake Inhibition | In vitro assays | Most derivatives showed activity |
Case Studies and Research Findings
-
Case Study on Depression Treatment:
A study focused on the antidepressant effects of compound 10a demonstrated its efficacy in reducing depression-like symptoms in mice subjected to chronic stress. The compound's mechanism involved modulation of neurotransmitter levels and enhancement of neurotrophic factors . -
Neuroprotection Research:
Additional research indicated that isobenzofuranone derivatives could protect against neuronal damage, suggesting a role in treating conditions like Alzheimer's disease. The upregulation of synaptic proteins supports their neuroprotective capabilities .
Scientific Research Applications
Pharmacological Properties
1(3H)-Isobenzofuranone, 3-ethyl- and its derivatives have been studied for their antioxidant and antiplatelet activities. Research indicates that compounds derived from isobenzofuranones exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. In particular, a study highlighted the synthesis of several (Z)-3-benzylideneisobenzofuran-1(3H)-ones that demonstrated potent antioxidant and antiplatelet activities, outperforming standard references like ascorbic acid and aspirin in specific assays .
Table 1: Antioxidant Activity of Isobenzofuranone Derivatives
Synthesis of Derivatives
The synthesis of isobenzofuranone derivatives often employs methods such as Friedel-Crafts alkylation , which allows for the introduction of various substituents to enhance biological activity. For example, an efficient method was developed for synthesizing 3-indolyl-substituted phthalides using 3-hydroxyisobenzofuran-1(3H)-one through Friedel-Crafts reactions, yielding products with high efficiency (up to 96%) under mild conditions .
Table 2: Synthesis Conditions for Indolyl-Substituted Phthalides
Reaction Conditions | Yield (%) | Catalyst Used |
---|---|---|
TsOH·H2O at Room Temp | Up to 96% | TsOH·H2O |
Antiproliferative Activity
Research has also focused on the antiproliferative effects of C-3 functionalized isobenzofuranones. A series of these compounds were synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated promising activity against specific types of cancer, making them potential candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of isobenzofuranone derivatives is crucial for optimizing their pharmacological properties. Studies have shown that modifications at specific positions on the isobenzofuranone core can significantly influence their biological activities, including antioxidant and antiproliferative effects .
Table 3: Summary of SAR Findings
Properties
IUPAC Name |
3-ethyl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZKGPXYYJUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447983 | |
Record name | 1(3H)-Isobenzofuranone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17475-41-1 | |
Record name | 1(3H)-Isobenzofuranone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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